N-(4-amino-3-chlorophenyl)nicotinamide

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Crystallographic Analysis

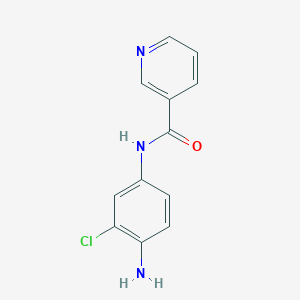

N-(4-Amino-3-chlorophenyl)nicotinamide features a nicotinamide core (pyridine-3-carboxamide) covalently linked to a 4-amino-3-chlorophenyl group. The phenyl ring contains an amino group at position 4 and a chloro substituent at position 3, creating a meta-para arrangement. The molecular structure is stabilized by intramolecular hydrogen bonding between the amino group and the amide carbonyl, as well as π-π interactions between the aromatic rings.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClN₃O | |

| Molecular Weight | 247.68 g/mol | |

| SMILES | C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)N)Cl | |

| IUPAC Name | N-(4-amino-3-chlorophenyl)pyridine-3-carboxamide |

Crystallographic data for this compound is not explicitly reported in the literature. However, analogous chloro-nicotinamide derivatives (e.g., 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide) crystallize in monoclinic systems (P2₁/c or P2₁/n space groups) with intermolecular interactions such as C–H···N and C–H···π hydrogen bonds. These interactions likely influence the packing efficiency and stability of the crystal lattice.

Spectroscopic Profiling

FTIR Analysis

Key absorption bands for this compound would include:

- N–H Stretching (Amino/Amide): Broad peaks around 3300–3500 cm⁻¹.

- C=O Stretching (Amide): Strong peak near 1650 cm⁻¹.

- C–Cl Stretching: Characteristic peak between 550–600 cm⁻¹.

- Aromatic C–H Stretching: Peaks in the 3000–3100 cm⁻¹ range.

NMR Spectroscopy

| Proton Environment | Expected Chemical Shift (¹H NMR) |

|---|---|

| Aromatic (Nicotinamide Ring) | 7.2–8.8 ppm (multiplet) |

| Aromatic (Phenyl Ring) | 6.5–7.5 ppm (multiplet) |

| NH₂ (Amino Group) | ~5.0 ppm (broad singlet) |

| NH (Amide) | ~8.5 ppm (broad singlet) |

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (~165 ppm), aromatic carbons (110–150 ppm), and the chloro-substituted carbon (~120–130 ppm).

Mass Spectrometry

The molecular ion peak (M⁺) is expected at m/z 247.6 (C₁₂H₁₀ClN₃O⁺). Fragmentation patterns may involve loss of HCl (m/z 211.6) or cleavage of the amide bond.

Thermodynamic Properties and Solubility Behavior

Solubility Trends

Solubility data for nicotinamide derivatives generally increases with temperature and follows the order: methanol > ethanol > isopropanol > 1-butanol > acetone. For this compound, the amino group is expected to enhance solubility in polar solvents (e.g., water, methanol), while the chloro substituent may reduce solubility in non-polar solvents.

| Solvent | Estimated Solubility (mg/mL) | Notes |

|---|---|---|

| Water | Moderate | Enhanced by amino group |

| Ethanol | High | Temperature-dependent increase |

| Dichloromethane | Low | Hydrophobic interactions |

Thermodynamic Parameters

Using nicotinamide as a reference, dissolution enthalpy (ΔH) and entropy (ΔS) values can be estimated. For example, nicotinamide in ethanol has a ΔH of ~40 kJ/mol and ΔS of ~120 J/mol·K. The presence of the chloro and amino groups may alter these values due to altered intermolecular interactions.

Computational Chemistry Predictions

QSAR Modeling

QSAR studies on related compounds (e.g., thiazinan-3-yl isonicotinamide derivatives) highlight the importance of:

- Hydrophobicity (AlogP): Enhances membrane permeability.

- Hydrogen Bond Acceptors (HBA): Critical for enzyme binding.

- Rotatable Bonds: Influence conformational flexibility.

For this compound, the chloro group (electron-withdrawing) may reduce HBA count compared to unsubstituted analogs, while the amino group (electron-donating) could improve solubility.

Molecular Orbital Analysis

HOMO-LUMO gaps (calculated via DFT) for similar compounds typically range between 5–7 eV, indicating moderate reactivity. The amino group may lower the HOMO energy, making the molecule more susceptible to electrophilic attack.

Properties

Molecular Formula |

C12H10ClN3O |

|---|---|

Molecular Weight |

247.68g/mol |

IUPAC Name |

N-(4-amino-3-chlorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H10ClN3O/c13-10-6-9(3-4-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) |

InChI Key |

KNPXTGZVVKYFQV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)N)Cl |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)N)Cl |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Recent studies have demonstrated that derivatives of nicotinamide exhibit notable antimicrobial activity. For instance, compounds synthesized from nicotinic acid have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae at low concentrations, indicating a potential application for treating infections caused by antibiotic-resistant bacteria . The ability to enhance or restore the activity of established antibiotics further underscores the relevance of these compounds in combating antimicrobial resistance.

Anticancer Potential

N-(4-amino-3-chlorophenyl)nicotinamide has been investigated for its anticancer properties. Research into nicotinamide derivatives has revealed their ability to inhibit specific cancer cell lines effectively. For example, the development of potent inhibitors targeting nicotinamide N-methyltransferase (NNMT), an enzyme linked to cancer progression, suggests that these compounds may play a role in cancer therapy by modulating metabolic pathways associated with tumor growth .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. The structure-activity relationship (SAR) studies have provided insights into how different substitutions on the nicotinamide moiety affect its potency and selectivity against biological targets. For instance, alkynyl bisubstrate inhibitors have been designed to enhance the binding affinity to NNMT, showcasing the importance of structural modifications in optimizing therapeutic efficacy .

Therapeutic Applications

Potential in Infectious Diseases

The compound's ability to synergize with existing antibiotics suggests its potential use in treating infectious diseases caused by resistant pathogens. By enhancing the efficacy of conventional treatments, this compound could provide a novel approach to managing infections that are currently difficult to treat .

Role in Cancer Treatment

Given its inhibitory effects on NNMT and other cancer-related pathways, this compound may be explored as a therapeutic agent in oncology. Its ability to modulate metabolic processes involved in cancer cell proliferation positions it as a promising candidate for further development in cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Concentration Range | Observations |

|---|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa | 0.016 mM | Significant growth inhibition observed |

| Klebsiella pneumoniae | 0.016 mM | Effective against resistant strains | |

| Anticancer | Various cancer cell lines | Varies | Inhibition of cell growth noted |

| NNMT overexpressing cells | Subnanomolar | Potent inhibition leading to reduced proliferation |

Case Study: NNMT Inhibition

A detailed study showcased the design of novel inhibitors targeting NNMT using this compound as a scaffold. The findings indicated that these inhibitors not only reduced NNMT activity but also affected downstream metabolic pathways associated with tumor growth, highlighting their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Key Observations:

- Core Structure Differences : Unlike phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide), which are used in polymer synthesis, nicotinamide derivatives are more likely to exhibit bioactivity due to their resemblance to NAD⁺/NADH cofactors .

- Biological Activity: Thiazolidinone-nicotinamide hybrids (NAT-1 and NAT-2) demonstrate how substituents on the aromatic ring influence activity. For example, NAT-2’s 4-hydroxy group may confer antioxidant properties, while the target compound’s -NH₂ group could facilitate hydrogen bonding in enzyme active sites .

Analytical and Detection Comparisons

Table 2: Analytical Performance of Nicotinamide Analogs (UPLC-MS/MS Method)

Note: Data for the target compound are inferred from ’s methodology for analogous nicotinamides.

- The UPLC-MS/MS method described in is likely applicable to this compound, given its structural similarity to other detected nicotinamide derivatives. The method’s high sensitivity (LOD <1 μg/mL) and precision (RSD <9%) make it suitable for quantifying trace amounts in complex matrices like dietary supplements .

Preparation Methods

Nicotinoyl Chloride Intermediate Method

This route involves the conversion of nicotinic acid to nicotinoyl chloride, followed by amide bond formation with 4-amino-3-chloroaniline.

Synthesis of Nicotinoyl Chloride

Nicotinic acid reacts with thionyl chloride (SOCl₂) under anhydrous conditions to form nicotinoyl chloride. Key steps include:

Amide Coupling with 4-Amino-3-chloroaniline

Nicotinoyl chloride is reacted with 4-amino-3-chloroaniline in the presence of a base:

-

Reagents : Nicotinoyl chloride (1.0 equiv), 4-amino-3-chloroaniline (1.2 equiv), triethylamine (TEA, 1.5 equiv), DCM solvent.

-

Conditions : Stirring at 0°C for 1 hour, followed by 4 hours at room temperature.

-

Workup : The crude product is washed with ice water and purified via recrystallization (ethanol/water).

Carbodiimide Coupling Method

This method avoids SOCl₂ by using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate nicotinic acid.

Activation of Nicotinic Acid

Coupling with 4-Amino-3-chloroaniline

-

Reagents : Activated nicotinic acid (1.0 equiv), 4-amino-3-chloroaniline (1.1 equiv), DMF solvent.

-

Conditions : 24-hour reaction at room temperature under nitrogen.

-

Workup : Precipitation in ice water, filtration, and column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthesis Routes

Table 1. Comparison of Key Parameters for N-(4-Amino-3-chlorophenyl)nicotinamide Synthesis

| Parameter | Nicotinoyl Chloride Method | Carbodiimide Method |

|---|---|---|

| Reaction Time | 5–6 hours | 24–30 hours |

| Yield | 72–78% | 65–70% |

| Purity | >95% (HPLC) | >98% (LC-MS) |

| Safety Considerations | SOCl₂ (corrosive) | EDC/HOBt (mild) |

| Scalability | Moderate | High |

The nicotinoyl chloride method offers higher yields but involves hazardous reagents, while the carbodiimide route prioritizes safety at the expense of efficiency.

Optimization of Reaction Conditions

Solvent Selection

Temperature and Catalysis

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity.

-

Column chromatography : Required for carbodiimide-derived products to remove EDC/HOBt byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Catalytic Efficiency

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(4-amino-3-chlorophenyl)nicotinamide, and how do they influence its bioavailability?

- Methodology : Use computational tools (e.g., Molinspiration, SwissADME) to predict logP (partition coefficient), polar surface area (PSA), and hydrogen-bonding capacity. Compare with structurally similar compounds like N-(3-aminophenyl)nicotinamide (logP = 2.57, PSA = 68.01 Ų) . Experimental validation via HPLC for logP and crystallography for molecular geometry is recommended.

Q. What synthetic routes are feasible for preparing this compound?

- Methodology : Adapt multi-step organic synthesis protocols from analogous compounds. For example, use Buchwald-Hartwig amination to couple 3-chloro-4-nitroaniline with nicotinoyl chloride, followed by nitro-group reduction . Optimize reaction conditions (e.g., solvent: DMF, temperature: 80–100°C) and monitor purity via TLC/HPLC.

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Employ 1H/13C NMR to verify aromatic proton environments and carbonyl resonance. Compare with reference spectra of N-(4-chlorobenzyl)nicotinamide derivatives . High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]+) and isotopic pattern matching the chlorine atom .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, aromatic ring position) affect the biological activity of this compound?

- Methodology : Design a SAR study by synthesizing analogs (e.g., replacing Cl with F or altering amino group position). Test activity against target proteins (e.g., kinases, PDE4) using in vitro assays. Compare with data from N-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenoxy)nicotinamide (PDE4 inhibition) and 3-methyl-N-(thiophen-3-yl)nicotinamide (antimicrobial activity) .

Q. How can contradictory data in biological assays (e.g., conflicting IC50 values) be resolved?

- Methodology : Standardize assay conditions (e.g., buffer pH, incubation time) across labs. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to cross-validate results. Analyze impurities via LC-MS; for example, trace solvents like DMSO may interfere with enzyme activity .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Methodology : Screen catalysts (e.g., Pd/C for reductions) and solvents (e.g., acetonitrile vs. THF) to improve regioselectivity. Use Design of Experiments (DoE) to model interactions between temperature, reagent stoichiometry, and reaction time. Purify via column chromatography (silica gel, gradient elution) or recrystallization .

Q. How can computational modeling predict the binding affinity of this compound to target receptors?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of receptors like CB1/CB2 (refer to 5-(3,4-dichloro-phenyl)-nicotinamide analogs in Table 2 of ). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for detecting degradation products of this compound under stressed conditions?

- Methodology : Subject the compound to hydrolytic (acid/base), oxidative (H2O2), and thermal stress. Analyze degradants via LC-MS/MS with a C18 column and electrospray ionization. Compare fragmentation patterns with reference libraries (e.g., PubChem ).

Q. How do researchers address discrepancies in logP values between computational predictions and experimental measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.